2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5
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Overview
Description
2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,4,5-Trichlorobiphenyl, a polychlorinated biphenyl (PCB) congener. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The molecular formula of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is C12H2D5Cl3, and it is used primarily in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the chlorination of biphenyl followed by deuteration. The reaction conditions include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The deuteration process involves the exchange of hydrogen atoms with deuterium using deuterated reagents .
Industrial Production Methods
Industrial production of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like gas chromatography and mass spectrometry is common to monitor the production process and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated biphenyl quinones, while reduction can yield dechlorinated biphenyls .
Scientific Research Applications
2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:
Chemistry: As a standard for analytical methods like gas chromatography and mass spectrometry.
Biology: In studies of the environmental impact and biological effects of PCBs.
Medicine: In research on the toxicological effects of PCBs and their metabolites.
Industry: As a reference material for quality control in the production of PCBs.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorobiphenyl: The non-deuterated form of the compound.
2,4,4’-Trichlorobiphenyl: A similar PCB congener with chlorine atoms at different positions.
2,2’,5-Trichlorobiphenyl: Another PCB congener with a different substitution pattern.
Uniqueness
The uniqueness of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its deuterated nature, which makes it useful as an internal standard in analytical chemistry. The presence of deuterium atoms allows for the differentiation between the compound and its non-deuterated counterparts in mass spectrometric analysis .
Properties
Molecular Formula |
C12H7Cl3 |
---|---|
Molecular Weight |
262.6 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChI Key |
VGVIKVCCUATMNG-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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